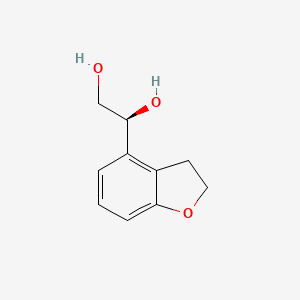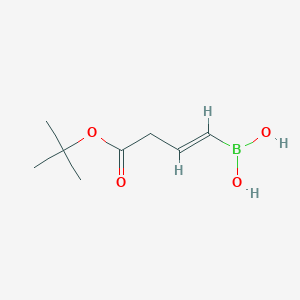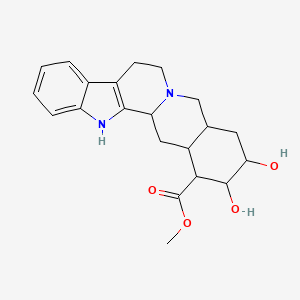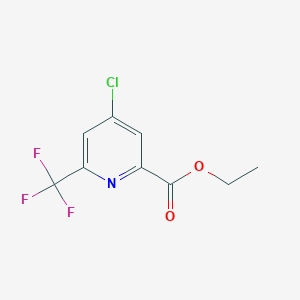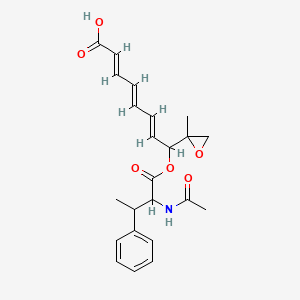
(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:
- The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
- The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
- The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.
準備方法
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Diels-Alder Reaction:
- Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
- Precursor availability, cost, and efficiency play crucial roles in process design.
化学反応の分析
Reactivity::
Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
- Reduction: Saturated derivatives (alkanes or alcohols).
- Substitution: Amide hydrolysis or amine substitution products.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
作用機序
- The compound’s effects depend on its specific target. For instance:
- If it interacts with an enzyme, it may inhibit or activate its function.
- If it binds to a receptor, it could modulate cellular signaling pathways.
類似化合物との比較
Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.
Similar Compounds: Related compounds include other polyenes, amides, and epoxides.
特性
CAS番号 |
85146-09-4 |
|---|---|
分子式 |
C23H27NO6 |
分子量 |
413.5 g/mol |
IUPAC名 |
(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |
InChIキー |
HGSOUJPIFSDBKJ-FGTVCLKNSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






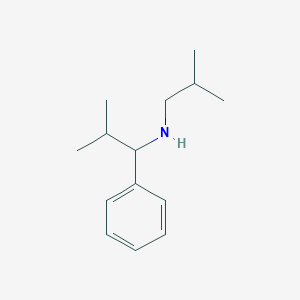
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
